N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide
Description
N-Allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide (CAS: 18248-46-9) is a thiourea derivative characterized by a hydrazinecarbothioamide backbone substituted with an allyl group and a hydroxy(phenyl)acetyl moiety. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol .
Key spectral identifiers include IR peaks corresponding to N-H stretches (~3200–3300 cm⁻¹) and C=S vibrations (~1050–1100 cm⁻¹), consistent with thiourea derivatives .
Properties
IUPAC Name |
1-[(2-hydroxy-2-phenylacetyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-8-13-12(18)15-14-11(17)10(16)9-6-4-3-5-7-9/h2-7,10,16H,1,8H2,(H,14,17)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBFDHQNLPIGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide involves several steps. One common synthetic route includes the reaction of allyl isothiocyanate with hydrazine hydrate to form an intermediate, which is then reacted with phenylglyoxylic acid to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Chemical Reactions Analysis
N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases, although more studies are needed to confirm these findings.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway . The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Hydrazinecarbothioamide Derivatives
- Substituent Size and Polarity : Allyl (C₃H₅) and benzyl (C₆H₅CH₂) substituents influence melting points and solubility. For example, compound 5e (benzyl-substituted) has a higher melting point (183–185°C) than 5d (allyl-substituted, 174–176°C), likely due to increased aromatic stacking interactions .
Table 2: Inhibitory Activity of Selected Hydrazinecarbothioamides Against hCA I
- Electron-Deficient Aryl Groups : Compound 3e, with a 2,4-dichlorophenyl substituent, exhibits significantly higher hCA I inhibition (Ki = 0.97 µM) than 3a (4-nitrophenyl, Ki = 21.60 µM), suggesting that halogenation enhances target binding .
- Target Compound: No biological activity data is available for this compound, though its hydroxy(phenyl) group may confer antioxidant or metal-chelating properties akin to other phenolic derivatives .
Biological Activity
N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound has the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol. The synthesis typically involves the reaction between allyl isothiocyanate and phenylacetylhydrazine under controlled conditions, often using organic solvents like ethanol or methanol at temperatures between 60-80°C. The reaction can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains, including:
- E. faecalis
- P. aeruginosa
- S. typhi
- K. pneumoniae
The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics such as ceftriaxone .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In particular, it has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7). Studies indicated that treatment with this compound resulted in:
- Significant reductions in cell viability.
- Induction of apoptosis, as evidenced by changes in lactate dehydrogenase (LDH) enzyme activity and cell cycle arrest at the S phase .
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular proliferation and survival pathways. This interaction could lead to the inhibition of key enzymes associated with cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide | Structure | Moderate antimicrobial activity |
| N-allyl-2-(benzoyl)hydrazinecarbothioamide | Structure | Anticancer properties similar to N-allyl-2-[hydroxy(phenyl)acetyl] |
| N-allyl-2-(acetyl)hydrazinecarbothioamide | Structure | Lower efficacy compared to others |
This table illustrates that while all these compounds share a common hydrazinecarbothioamide core, their biological activities vary significantly based on substituent groups.
Case Studies
- Tyrosinase Inhibition : A study evaluated a series of hydrazinecarbothioamides for their ability to inhibit tyrosinase, an enzyme linked to melanoma development. Compound 4 from this series exhibited notable inhibition, suggesting potential applications in skin cancer prevention .
- Cell Cycle Analysis : Research on MCF-7 cells treated with N-allyl derivatives showed significant alterations in cell size and morphology, indicating a robust response to treatment that aligns with mechanisms of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
